molecular formula C20H25ClN4O2 B11139840 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone

Cat. No.: B11139840
M. Wt: 388.9 g/mol
InChI Key: HMYDAJHRYBAFFT-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a hydroxypiperidino group, and a pyrimidinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone typically involves multiple steps. One common method starts with the cyclization of 4-chloro-α-methylstyrene with ammonium chloride and formaldehyde to form a piperidine derivative. This intermediate is then subjected to further reactions, including addition and hydrolysis, to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of advanced techniques like continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-propanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H25ClN4O2

Molecular Weight

388.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one

InChI

InChI=1S/C20H25ClN4O2/c1-14-13-15(2)24-19(23-14)22-10-7-18(26)25-11-8-20(27,9-12-25)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3,(H,22,23,24)

InChI Key

HMYDAJHRYBAFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

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